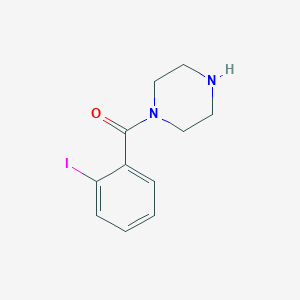
1-(2-Iodobenzoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Iodobenzoyl)piperazine is an organic compound with the molecular formula C11H13IN2O. It is a derivative of piperazine, a heterocyclic amine, and features an iodobenzoyl group attached to the piperazine ring.
Preparation Methods
The synthesis of 1-(2-Iodobenzoyl)piperazine typically involves the reaction of 1-(2-pyrimidyl)piperazine with 2-iodobenzoic acid in the presence of a dehydrating agent such as dimethylaminopropyl)-3-ethylcarbodimide . This reaction proceeds under mild conditions and yields the desired product with high purity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency .
Chemical Reactions Analysis
1-(2-Iodobenzoyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodobenzoyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Cyclization Reactions: The piperazine ring can participate in cyclization reactions, forming more complex heterocyclic structures.
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-Iodobenzoyl)piperazine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including potential anticancer and antiviral agents.
Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic and optical characteristics.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving piperazine derivatives.
Mechanism of Action
The mechanism of action of 1-(2-Iodobenzoyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodobenzoyl group can form halogen bonds with target molecules, influencing their activity and function. This interaction can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-(2-Iodobenzoyl)piperazine can be compared with other similar compounds, such as:
- 1-(2-Fluorobenzoyl)piperazine
- 1-(2-Chlorobenzoyl)piperazine
- 1-(2-Bromobenzoyl)piperazine
- 1-(2-Hydroxybenzoyl)piperazine
These compounds share a similar core structure but differ in the substituent attached to the benzoyl group. The presence of different halogens or functional groups can significantly alter their chemical properties and biological activities .
Biological Activity
1-(2-Iodobenzoyl)piperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a piperazine ring substituted with an iodobenzoyl group. The presence of the iodine atom and the benzoyl moiety enhances the compound's lipophilicity and may influence its binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The compound may exhibit:
- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
- Receptor Binding : Affinity for aminergic receptors, which are critical in neurotransmission and other physiological processes .
Biological Activities
This compound has been investigated for several biological activities:
- Anticancer Activity : It has shown promise in inhibiting cancer cell proliferation, particularly in leukemia models. For instance, similar piperazine derivatives have been reported to induce necroptosis in cancer cells, suggesting a potential therapeutic avenue for overcoming chemoresistance .
- Antimicrobial Effects : Compounds with piperazine scaffolds have demonstrated antibacterial properties against various pathogens. The structural modifications in this compound may enhance its efficacy against resistant bacterial strains .
- Anti-inflammatory Properties : Research indicates that piperazine derivatives can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .
Research Findings and Case Studies
Several studies have explored the biological activity of piperazine derivatives, including this compound:
| Study | Findings |
|---|---|
| Amin et al. (2009) | Reported analgesic and anti-inflammatory activities of piperazine derivatives, suggesting potential applications in pain management. |
| Kuyper et al. (1996) | Documented antibacterial properties, highlighting the effectiveness of piperazines against Gram-positive and Gram-negative bacteria. |
| Abdel-Jalil et al. (2005) | Demonstrated anticancer effects in vitro, indicating that piperazine compounds can inhibit tumor cell growth. |
| Ibrahim & El-Metwally (2010) | Found antiviral activities associated with certain piperazine derivatives, opening avenues for antiviral drug development. |
Synthesis and Structural Considerations
The synthesis of this compound typically involves coupling reactions between appropriate precursors to form the desired piperazine structure. The introduction of the iodobenzoyl group can be achieved through electrophilic aromatic substitution or other synthetic methodologies.
Properties
Molecular Formula |
C11H13IN2O |
|---|---|
Molecular Weight |
316.14 g/mol |
IUPAC Name |
(2-iodophenyl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C11H13IN2O/c12-10-4-2-1-3-9(10)11(15)14-7-5-13-6-8-14/h1-4,13H,5-8H2 |
InChI Key |
PJRWJQFQPKHRIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=CC=C2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















